

An In-depth Technical Guide to the Physical and Chemical Properties of Acenaphthene

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Compound of Interest

Compound Name: Acenaphthene

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Acenaphthene, a tricyclic aromatic hydrocarbon, is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of **acenaphthene**'s characteristics, supported by tabulated data, detailed experimental protocols, and visual representations of its chemical behavior.

Physical Properties of Acenaphthene

Acenaphthene is a white, crystalline solid at room temperature. Its physical properties are summarized in the tables below, providing a ready reference for laboratory applications.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀	[1]
Molar Mass	154.21 g/mol	[1]
Appearance	White crystalline solid or orthorhombic bipyramidal needles	[1][3]
Odor	Coal tar-like	[3]
Melting Point	93.4 - 95 °C	[4][5]
Boiling Point	279 °C at 760 Torr	[5]
Density	1.024 g/cm ³	[4]
Vapor Pressure	0.002 mmHg at 20 °C	[2]
Vapor Density	5.3 (Air = 1)	[1]
Henry's Law Constant	1 x 10 ⁻⁴ atm·m ³ /mol	[2]
log K _{oc}	3.5 - 5.8	[2]

Table 1: General Physical Properties of **Acenaphthene**

Solvent	Solubility	Temperature (°C)
Water	4 mg/L	25
Benzene	Soluble	25
1,3-Dimethylbenzene	Soluble	25
Acetone	Soluble	25
1-Propanol	Soluble	25
Isobutanol	Soluble	25
Chloroform	Soluble	-
Glacial Acetic Acid	Soluble	-
Methanol	Soluble	-

Table 2: Solubility of **Acenaphthene** in Various Solvents[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Spectroscopic Properties of Acenaphthene

Spectroscopic analysis is crucial for the identification and characterization of **acenaphthene**. Key spectroscopic data are presented below.

Technique	Key Peaks/Signals	Solvent/Conditions
UV-Vis	λ_{max} : 289 nm, 303 nm, 322 nm	Ethanol
IR (Infrared)	3050, 2920, 1600, 1480, 830, 780 cm^{-1}	KBr Pellet
^1H NMR	δ 7.75 (d, 2H), 7.55 (t, 2H), 7.40 (d, 2H), 3.40 (s, 4H)	CDCl_3
^{13}C NMR	δ 140.4, 139.8, 128.0, 127.5, 122.6, 119.2, 30.2	CDCl_3

Table 3: Spectroscopic Data for **Acenaphthene**[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Chemical Properties and Reactivity

Acenaphthene undergoes a variety of chemical reactions, primarily involving its aromatic rings and the ethylene bridge. These reactions are fundamental to its role as a synthetic intermediate.

Oxidation

Oxidation of **acenaphthene** is a key transformation, leading to valuable products such as **acenaphthenequinone**, a precursor for dyes and pharmaceuticals.

Experimental Protocol: Oxidation of **Acenaphthene** to **Acenaphthenequinone**[\[21\]](#)

- Reagents: **Acenaphthene**, Sodium Dichromate Dihydrate, Glacial Acetic Acid, Ceric Acetate (catalyst), Sodium Bisulfite, Filtercel, Norit (activated carbon), Concentrated Hydrochloric Acid, o-Dichlorobenzene, Methanol.
- Procedure:
 - In a stainless-steel beaker equipped with a stirrer and external cooling, a mixture of **acenaphthene** (100 g), ceric acetate (5 g), and glacial acetic acid (800 ml) is prepared.
 - Sodium bichromate dihydrate (325 g) is added portion-wise over 2 hours, maintaining the temperature at 40°C.
 - After the addition is complete, the mixture is stirred for an additional hour.
 - The reaction mixture is poured into ice water (3 L), and the precipitated crude product is collected by filtration and washed with water.
 - The crude product is purified by extraction with a 4% sodium bisulfite solution at 80°C, followed by treatment with Filtercel and Norit.
 - The hot filtrate is acidified with concentrated hydrochloric acid to precipitate **acenaphthenequinone** as a bright yellow solid.
 - The product is collected by filtration, washed with water until acid-free, and dried.

- Recrystallization from o-dichlorobenzene, followed by rinsing with methanol, yields pure **acenaphthenequinone**.

Nitration

Nitration of **acenaphthene** introduces a nitro group onto the aromatic ring, a common step in the synthesis of various derivatives.

Experimental Protocol: Nitration of **Acenaphthene**

- Reagents: **Acenaphthene**, Acetic Anhydride, Nitric Acid.
- Procedure:
 - **Acenaphthene** is dissolved in acetic anhydride at 0°C.
 - A solution of nitric acid in acetic anhydride is added dropwise while maintaining the temperature at 0°C.
 - The reaction mixture is stirred at 0°C for a specified period.
 - The mixture is then poured into ice water, and the precipitated product is collected by filtration.
 - The crude product is washed with water and can be purified by recrystallization. The primary products are 3-nitro**acenaphthene** and 5-nitro**acenaphthene**.

Halogenation

Halogenation, such as bromination, introduces halogen atoms to the **acenaphthene** molecule, which can serve as handles for further functionalization.

Experimental Protocol: Bromination of **Acenaphthene**

- Reagents: **Acenaphthene**, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), Carbon Tetrachloride (solvent).
- Procedure:

- A mixture of **acenaphthene**, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.
- The reaction is monitored by TLC for the disappearance of the starting material.
- After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
- The filtrate is washed with sodium thiosulfate solution and water, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography to give primarily 5-bromo**acenaphthene**.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method to introduce an acyl group to the aromatic system of **acenaphthene**, forming ketones that are versatile synthetic intermediates.

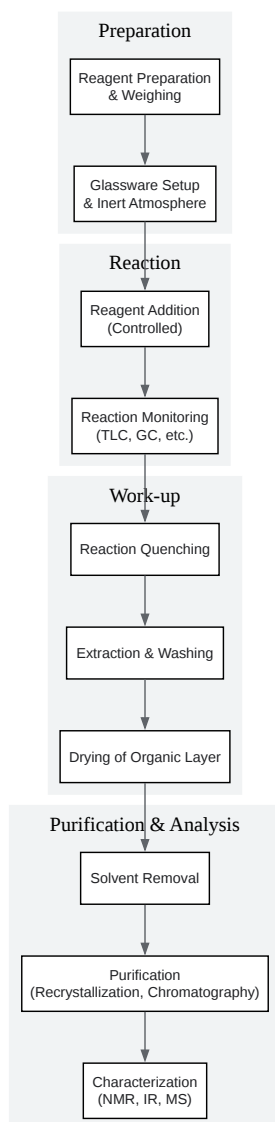
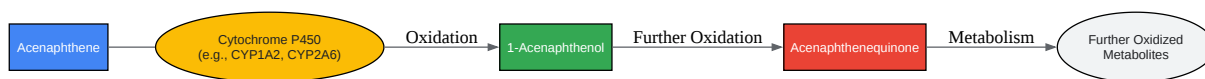
Experimental Protocol: Friedel-Crafts Acylation of **Acenaphthene**[\[22\]](#)

- Reagents: **Acenaphthene**, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl_3), Dichloromethane (CH_2Cl_2), 3 M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Brine.
- Procedure:
 - In a round-bottom flask equipped with a dropping funnel and a stirrer, suspend **acenaphthene** (10.0 g) and anhydrous aluminum chloride (9.5 g) in anhydrous dichloromethane (70 mL).
 - Cool the suspension to 0-5 °C in an ice-water bath.
 - Add acetyl chloride (5.6 mL) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.
 - After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

- Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash successively with 3 M HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude product can be purified by column chromatography or recrystallization to yield a mixture of 3-acetyl**acenaphthene** and 5-acetyl**acenaphthene**.

Metabolic Pathway of Acenaphthene

In biological systems, **acenaphthene** is metabolized by cytochrome P450 enzymes, primarily through oxidation.^{[23][24][25]} This metabolic pathway is crucial for understanding the toxicological profile of **acenaphthene**.



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